molecular formula C9H12BrNOS B2511340 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole CAS No. 1889110-69-3

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole

Cat. No.: B2511340
CAS No.: 1889110-69-3
M. Wt: 262.17
InChI Key: JSEDTDLNQUVZMG-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound containing bromine, methyl, oxan, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methylbenzoic acid and oxan-4-ylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming 5-methyl-4-(oxan-4-yl)-1,3-thiazole.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-Methyl-4-(oxan-4-yl)-1,3-thiazole.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzoic acid: Shares the bromine and methyl groups but lacks the thiazole and oxan-4-yl groups.

    5-Methyl-4-(oxan-4-yl)-1,3-thiazole: Similar structure but without the bromine atom.

Uniqueness

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole is unique due to the presence of both the bromine and oxan-4-yl groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-2-4-12-5-3-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEDTDLNQUVZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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